(R)-2-Amino-4-methoxy-4-oxobutanoic acid (R)-2-Amino-4-methoxy-4-oxobutanoic acid Methyl gamma-D-aspartate is a dicarboxylic acid monoester obtained by condensation of the side-chain carboxy group of D-aspartic acid with methanol. It has a role as a bacterial metabolite. It is a D-aspartic acid derivative and a dicarboxylic acid monoester.
Brand Name: Vulcanchem
CAS No.: 21394-81-0
VCID: VC21538188
InChI: InChI=1S/C5H9NO4/c1-10-4(7)2-3(6)5(8)9/h3H,2,6H2,1H3,(H,8,9)/t3-/m1/s1
SMILES: COC(=O)CC(C(=O)O)N
Molecular Formula: C5H9NO4
Molecular Weight: 147.13 g/mol

(R)-2-Amino-4-methoxy-4-oxobutanoic acid

CAS No.: 21394-81-0

Cat. No.: VC21538188

Molecular Formula: C5H9NO4

Molecular Weight: 147.13 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Amino-4-methoxy-4-oxobutanoic acid - 21394-81-0

CAS No. 21394-81-0
Molecular Formula C5H9NO4
Molecular Weight 147.13 g/mol
IUPAC Name (2R)-2-amino-4-methoxy-4-oxobutanoic acid
Standard InChI InChI=1S/C5H9NO4/c1-10-4(7)2-3(6)5(8)9/h3H,2,6H2,1H3,(H,8,9)/t3-/m1/s1
Standard InChI Key SBRYFUVVWOMLLP-GSVOUGTGSA-N
Isomeric SMILES COC(=O)C[C@H](C(=O)[O-])[NH3+]
SMILES COC(=O)CC(C(=O)O)N
Canonical SMILES COC(=O)CC(C(=O)[O-])[NH3+]

Chemical Structure and Properties

Molecular Structure and Identification

(R)-2-Amino-4-methoxy-4-oxobutanoic acid is characterized by the molecular formula C5H9NO4 and a molecular weight of 147.13 g/mol . This compound features a stereocenter at the C2 position with the R configuration, giving it unique stereochemical properties. The structure contains an amino group at the alpha position, a carboxylic acid function, and a methyl ester group at the gamma position.

Several identifiers and synonyms are associated with this compound:

  • CAS Registry Number: 21394-81-0

  • Synonyms: H-D-Asp(OMe)-OH, (2R)-2-amino-4-methoxy-4-oxobutanoic acid, D-Aspartic acid 4-methyl ester

  • IUPAC Condensed: H-D-Asp(OMe)-OH

The compound can be represented structurally as shown in chemical databases, featuring the characteristic 2-amino carboxylic acid backbone with a methoxy modification at the terminal carbon.

Physical and Chemical Properties

(R)-2-Amino-4-methoxy-4-oxobutanoic acid exists as a solid at room temperature. As a dicarboxylic acid monoester, it contains both acidic (carboxylic acid) and basic (amine) functional groups, making it an amphoteric compound capable of acting as both an acid and a base depending on the pH of the environment.

The presence of the methyl ester group increases the lipophilicity of the compound compared to its parent molecule, D-aspartic acid, potentially affecting its ability to cross cell membranes and interact with biological systems.

Table 1: Physical and Chemical Properties of (R)-2-Amino-4-methoxy-4-oxobutanoic acid

PropertyValue
Molecular FormulaC5H9NO4
Molecular Weight147.13 g/mol
Physical StateSolid
StereochemistryR configuration at C2
Functional GroupsPrimary amine, carboxylic acid, methyl ester
Creation Date in Database2006-01-25
Modification Date2025-03-08

Stereochemistry and Isomerism

The stereochemistry of (R)-2-Amino-4-methoxy-4-oxobutanoic acid is a critical aspect of its identity and function. The compound possesses an R configuration at the α-carbon (C2), which distinguishes it from its S enantiomer. This specific stereochemistry affects how the molecule interacts with biological receptors and enzymes, particularly those that exhibit stereoselectivity.

The R configuration corresponds to the D-configuration in amino acid nomenclature, which explains the synonym "D-Aspartic acid 4-methyl ester" . This stereochemical feature is particularly important when considering potential biological activities, as most naturally occurring amino acids in proteins have the L-configuration.

Biochemical Role and Function

Relationship to D-Aspartic Acid

(R)-2-Amino-4-methoxy-4-oxobutanoic acid is a derivative of D-aspartic acid, which itself is the enantiomer of the more common L-aspartic acid found in proteins. The primary difference is the methyl esterification of the side-chain carboxyl group, which modifies the compound's chemical and biological properties.

D-Aspartic acid has been identified in various tissues and plays roles in neuroendocrine functions and developmental processes. The methyl ester derivative may potentially interact with similar biological systems but with altered activity profiles due to the esterification.

Role as a Bacterial Metabolite

Synthesis Methods and Reactions

General Synthetic Approaches

The synthesis of (R)-2-Amino-4-methoxy-4-oxobutanoic acid typically involves the selective esterification of the side-chain carboxyl group of D-aspartic acid. This can be achieved through condensation with methanol under specific conditions that favor reaction at the γ-carboxyl group while leaving the α-carboxyl group intact.

While the search results don't provide a specific synthesis method for this exact compound, related compounds offer insights into potential approaches:

  • Selective esterification of D-aspartic acid with methanol under acidic conditions

  • Protection-deprotection strategies involving protecting groups for the α-carboxyl and amino groups

Structural Derivatives and Related Compounds

Hydrochloride Salt Forms

A closely related compound to (R)-2-Amino-4-methoxy-4-oxobutanoic acid is its hydrochloride salt (CAS: 1835-52-5) . This salt form has the molecular formula C5H9NO4·HCl and a molecular weight of 183.59 g/mol . The hydrochloride salt may offer advantages in terms of solubility, stability, or formulation for certain applications.

Protected Derivatives

Another significant derivative is (R)-2-((tert-Butoxycarbonyl)amino)-4-methoxy-4-oxobutanoic acid, which features a tert-butoxycarbonyl (Boc) protecting group on the amino function . This protected form has the IUPAC condensed name Boc-D-Asp(OMe)-OH and is commonly used in peptide synthesis where controlled reactivity of the amino group is required.

The Boc-protected derivative could be an intermediate in synthetic pathways involving (R)-2-Amino-4-methoxy-4-oxobutanoic acid in peptide chemistry or other applications requiring selective reactivity .

Application AreaPotential Uses
Chemical SynthesisBuilding block for complex molecules
Peptide ChemistryModified amino acid incorporation
Pharmaceutical ResearchPrecursor for bioactive compounds
Biochemical StudiesD-amino acid metabolism research
Agricultural ScienceBacterial metabolism investigations

Structure-Activity Relationships

Comparison to L-Aspartate Derivatives

The D-configuration (R-stereochemistry) of (R)-2-Amino-4-methoxy-4-oxobutanoic acid distinguishes it from the more common L-aspartate derivatives. This stereochemical difference can significantly affect biological activity, particularly in enzymatic reactions or receptor interactions where stereoselectivity plays a crucial role.

Effect of Methyl Esterification

The methyl esterification of the side-chain carboxyl group modifies important properties compared to D-aspartic acid:

  • Reduced negative charge at physiological pH

  • Increased lipophilicity

  • Altered hydrogen bonding capability

  • Potentially modified interactions with target proteins

These modifications could potentially allow the compound to access different biological compartments or interact with different targets compared to the unmodified amino acid.

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